molecular formula C11H17N3O B8515509 1-(5-Ethylpyrazin-2-yl)piperidin-4-ol

1-(5-Ethylpyrazin-2-yl)piperidin-4-ol

Cat. No. B8515509
M. Wt: 207.27 g/mol
InChI Key: QFSXAQGXAHDHJO-UHFFFAOYSA-N
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Patent
US08921398B2

Procedure details

A mixture of 2-bromo-5-ethyl-pyrazine (1.66 g) and 4-hydroxy-piperidine (2.24 g) in isopropanol (15 mL) is heated in an autoclave to 150° C. over night. The solvent is evaporated in vacuo and the residue is mixed with water and dichloromethane. The aqueous phase is extracted with dichloromethane and the combined organic phases are washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound. LC (method 7): tR=0.66 min; Mass spectrum (ESI+): m/z=208 [M+H]+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[N:6][C:5]([CH2:8][CH3:9])=[CH:4][N:3]=1.[OH:10][CH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>C(O)(C)C>[CH2:8]([C:5]1[N:6]=[CH:7][C:2]([N:14]2[CH2:15][CH2:16][CH:11]([OH:10])[CH2:12][CH2:13]2)=[N:3][CH:4]=1)[CH3:9]

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
BrC1=NC=C(N=C1)CC
Name
Quantity
2.24 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue is mixed with water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=CC(=NC1)N1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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